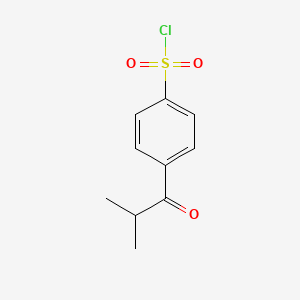

4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride

Vue d'ensemble

Description

4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride, also known as 4-isobutyrylbenzenesulfonyl chloride, is a chemical compound with the CAS Number: 1181763-81-4 . It has a molecular weight of 246.71 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClO3S/c1-7(2)10(12)8-3-5-9(6-4-8)15(11,13)14/h3-7H,1-2H3 . This indicates that the molecule consists of a benzene ring substituted with a sulfonyl chloride group and a 2-methylpropanoyl group.Chemical Reactions Analysis

While specific chemical reactions involving 4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride are not available, sulfonyl chlorides are typically reactive towards nucleophiles due to the good leaving group ability of the chloride ion . They are often used in substitution reactions to introduce a sulfonyl group into a molecule.Applications De Recherche Scientifique

Friedel-Crafts Sulfonylation

Friedel-Crafts sulfonylation reactions have been effectively carried out using ionic liquids and Lewis acid catalysts with sulfonyl chlorides like 4-methyl benzenesulfonyl chloride. This method achieves high yields of diaryl sulfones under ambient conditions and has been studied for its reaction mechanisms using spectroscopy (Nara, Harjani, & Salunkhe, 2001).

Synthesis and Structural Analysis

4-Methyl-N-(naphthalene-1-yl)benzene sulfonamide, synthesized from 4-methyl benzenesulfonyl chloride, has been characterized by various spectroscopic methods and X-ray diffraction. Computational studies including Density Functional Theory (DFT) have been employed to understand the molecule's structure and electronic properties (Sarojini et al., 2012).

Solid Phase Synthesis

Polystyryl-sulfonyl chloride resin, a related compound, has been used in the solid phase synthesis of N-p-methylbenzyl benzamide. This technique involves multiple steps including acylation and cleavage, and the final product's structure has been determined by X-ray diffraction (Luo & Huang, 2004).

Palladium-Catalyzed Sulfonylation

Palladium-catalyzed sulfonylation using sulfonyl chlorides has been developed for ortho-sulfonylation of 2-aryloxypyridines. This protocol is adaptable for various substrates and allows the synthesis of ortho-sulfonylated phenols (Xu, Liu, Li, & Sun, 2015).

Zeolite-Catalyzed Sulfonylation

Sulfonylation of substituted benzenes using Zn-exchanged zeolites and sulfonyl chlorides like benzenesulfonyl chloride has been investigated. These zeolites, particularly when prepared with zinc acetate, showed enhanced catalytic activity and selectivity (Laidlaw et al., 2002).

Safety and Hazards

Propriétés

IUPAC Name |

4-(2-methylpropanoyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3S/c1-7(2)10(12)8-3-5-9(6-4-8)15(11,13)14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXSPUMETNZQOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile](/img/structure/B1423251.png)